Zinc DL-aspartate
CAS No.: 15281-32-0
Cat. No.: VC14548491
Molecular Formula: C8H12N2O8Zn
Molecular Weight: 329.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15281-32-0 |
|---|---|
| Molecular Formula | C8H12N2O8Zn |
| Molecular Weight | 329.6 g/mol |
| IUPAC Name | zinc;2-azaniumylbutanedioate |
| Standard InChI | InChI=1S/2C4H7NO4.Zn/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
| Standard InChI Key | POEVDIARYKIEGF-UHFFFAOYSA-L |
| Canonical SMILES | C(C(C(=O)[O-])[NH3+])C(=O)[O-].C(C(C(=O)[O-])[NH3+])C(=O)[O-].[Zn+2] |
Introduction
Chemical and Structural Properties
Zinc DL-aspartate (CAS 15281-32-0) is characterized by the molecular formula and a molecular weight of 329.6 g/mol . The compound exists as a white, odorless crystalline powder with hygroscopic tendencies, necessitating storage under controlled conditions to prevent moisture absorption . Its structure features a central zinc ion () chelated by two aspartate anions via nitrogen and oxygen atoms, forming a stable octahedral coordination complex . The DL designation indicates a racemic mixture of D- and L-aspartate enantiomers, which influences its solubility and metabolic pathways compared to enantiopure forms .
Table 1: Key Chemical Properties of Zinc DL-Aspartate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 329.6 g/mol | |
| CAS Number | 15281-32-0 | |
| Solubility | Water-soluble | |
| Stability | 3-year shelf life at -20°C |
Synthesis and Quality Control
Industrial production of zinc DL-aspartate involves reacting zinc oxide or zinc sulfate with DL-aspartic acid under controlled pH conditions . Manufacturers like WBCIL employ Fourier-transform infrared (FT-IR) spectroscopy to verify the chelation structure, ensuring >98% purity . Compliance with Current Good Manufacturing Practices (CGMP) and ISO standards guarantees batch consistency, critical for pharmaceutical applications .
Pharmacological Mechanisms and Immune Modulation
Immunosuppressive Effects
Zinc DL-aspartate exhibits dose-dependent immunosuppression by inhibiting T-cell proliferation and cytokine production. At concentrations ≥100 µM, it induces caspase 3/7 activation and apoptosis in human T cells, reducing interleukin-1 receptor antagonist (IL-1ra) and transforming growth factor-beta 1 (TGF-β1) by 40–60% . Paradoxically, it upregulates IL-16 secretion by 2.5-fold, suggesting a complex immunomodulatory profile . These properties make it a candidate for treating T-cell-mediated autoimmune disorders like multiple sclerosis .
Zinc Bioavailability Enhancement
The aspartate ligand enhances zinc absorption through amino acid-mediated transport pathways. Chelation reduces zinc’s interaction with dietary inhibitors like phytates, increasing intestinal uptake by 30–50% compared to inorganic zinc salts . Clinical studies demonstrate that 300 mg zinc DL-aspartate (60 mg elemental zinc) daily normalizes plasma zinc levels within 14 days in deficient individuals .
Therapeutic and Agricultural Applications
Human Health
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Deficiency Management: Corrects hypozincemia-linked conditions, including growth retardation, immune dysfunction, and delayed wound healing .
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Endocrine Regulation: Modulates growth hormone and insulin secretion, with deficiencies linked to dwarfism and glucose intolerance .
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Autoimmune Therapy: Suppresses experimental autoimmune encephalomyelitis (EAE) in murine models, reducing clinical scores by 70% .
Veterinary Use
In ruminants, rumen-protected zinc DL-aspartate (73.74 mg/kg body weight) elevates hematocrit by 12% and improves nitrogen utilization in goats fed high-concentrate diets . This application underscores its role in enhancing livestock productivity without altering feed intake .
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